molecular formula C10H10O6S B12943741 2-(Phenylsulfonyl)succinic acid

2-(Phenylsulfonyl)succinic acid

Cat. No.: B12943741
M. Wt: 258.25 g/mol
InChI Key: RXSJLMYESZKDKU-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)succinic acid is an organic compound characterized by the presence of a phenylsulfonyl group attached to the succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)succinic acid typically involves the sulfonylation of succinic acid derivatives. One common method is the reaction of succinic anhydride with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonyl)succinic acid undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the phenylsulfonyl group can yield phenylthiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted succinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfonyl)succinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)succinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. The phenylsulfonyl group is crucial for its activity, as it can form strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: A simple dicarboxylic acid without the phenylsulfonyl group.

    Phenylsulfonylacetic acid: Contains a phenylsulfonyl group attached to an acetic acid backbone.

    Phenylsulfonylpropionic acid: Similar structure but with a propionic acid backbone.

Uniqueness

2-(Phenylsulfonyl)succinic acid is unique due to the presence of both the phenylsulfonyl group and the succinic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H10O6S

Molecular Weight

258.25 g/mol

IUPAC Name

2-(benzenesulfonyl)butanedioic acid

InChI

InChI=1S/C10H10O6S/c11-9(12)6-8(10(13)14)17(15,16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)

InChI Key

RXSJLMYESZKDKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)O)C(=O)O

Origin of Product

United States

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